molecular formula C11H9F2N3OS2 B3020618 N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 897837-36-4

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B3020618
CAS No.: 897837-36-4
M. Wt: 301.33
InChI Key: CYFATHWLTMDRGY-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9F2N3OS2 and its molecular weight is 301.33. The purity is usually 95%.
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Biological Activity

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the difluoromethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to thiadiazoles. For instance, derivatives of thiazol-2(3H)-imine have shown significant activity against Candida albicans and Candida parapsilosis. In particular, compound 2e demonstrated a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23
KetoconazoleC. albicans1.00

The mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. Compounds 2d and 2e inhibited ergosterol synthesis by approximately 86% and 88%, respectively, over 48 hours, indicating their potential as antifungal agents targeting CYP51 enzymes .

Table 2: Biological Properties of Five-Membered Heterocycles

HeterocycleHeteroatomsBiological Activity
ThiazoleS(1)Antifungal, Antibacterial
ImidazoleN(2)Antibacterial
1,3-OxazoleN(1),O(1)Antifungal

Case Studies

A notable study investigated various thiazole derivatives, including those with difluoromethyl groups, revealing enhanced antifungal activity due to structural modifications at the para position of phenyl moieties. The introduction of electronegative atoms such as fluorine significantly improved the compounds' efficacy against fungal strains .

Pharmacokinetic Properties

The pharmacokinetics (PK) of this compound suggest favorable absorption and distribution characteristics. In silico studies indicate that modifications to the molecular structure can enhance bioavailability and metabolic stability, crucial for therapeutic applications .

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS2/c1-6-9(19-16-15-6)10(17)14-7-2-4-8(5-3-7)18-11(12)13/h2-5,11H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFATHWLTMDRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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